

An In-depth Technical Guide to 1-Allyl-1H-indol-5-amine

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Compound of Interest

Compound Name: 1-Allyl-1h-indol-5-amine

Cat. No.: B15324891

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological significance of the novel compound **1-Allyl-1H-indol-5-amine**. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

1-Allyl-1H-indol-5-amine is an indole derivative characterized by an allyl group substituted at the nitrogen atom of the indole ring (position 1) and an amine group at position 5 of the bicyclic structure. The core structure combines the features of 1-allyl-1H-indole and 1H-indol-5-amine.

Table 1: Physicochemical Properties of **1-Allyl-1H-indol-5-amine**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ N ₂	Calculated
Molecular Weight	172.23 g/mol	Calculated
IUPAC Name	1-(prop-2-en-1-yl)-1H-indol-5-amine	
InChI Key	(Predicted)	
SMILES	C=CCN1C=C(C=C2N)C2=CC1=C5	
LogP	(Predicted)	
Topological Polar Surface Area	38.9 Å ²	Calculated
Hydrogen Bond Donors	1	Calculated
Hydrogen Bond Acceptors	2	Calculated

Proposed Synthesis

A plausible synthetic route to **1-Allyl-1H-indol-5-amine** involves the N-allylation of 5-aminoindole. This reaction can be achieved by treating 5-aminoindole with an allyl halide, such as allyl bromide, in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of 1-Allyl-1H-indol-5-amine

Materials:

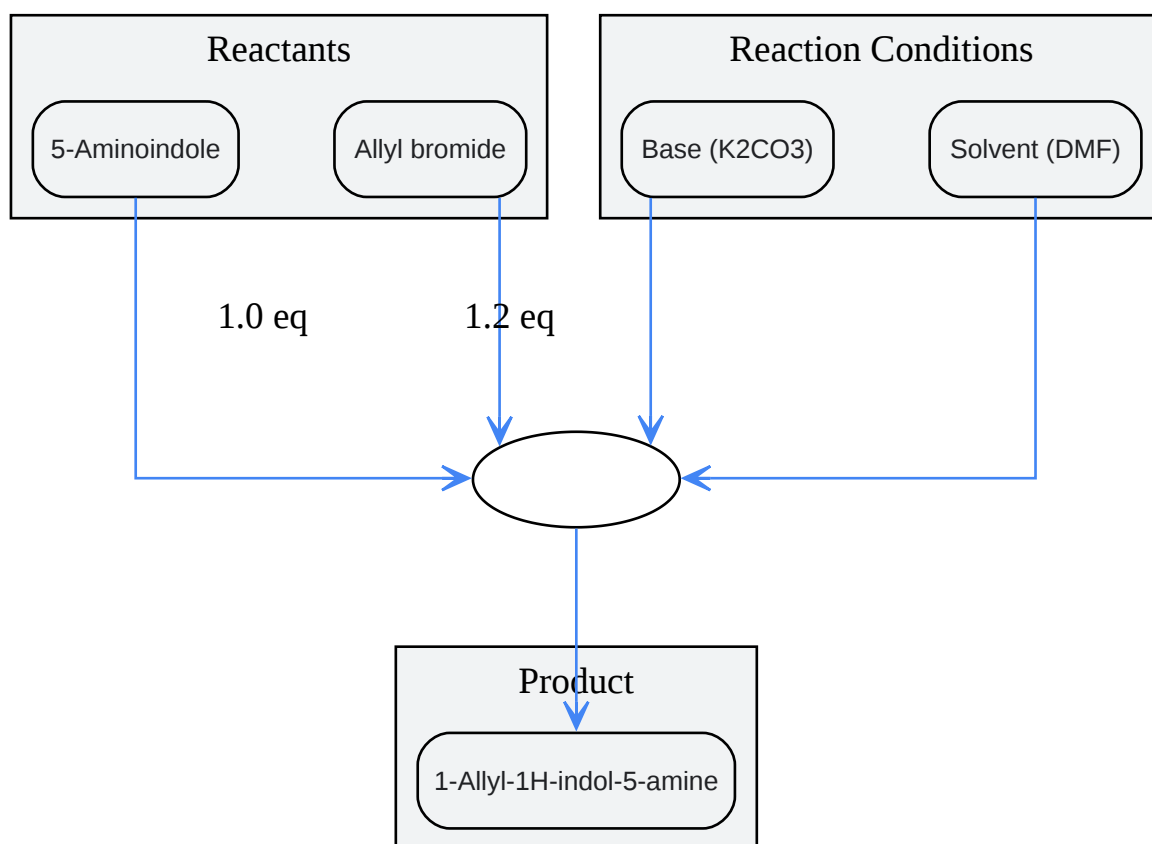
- 5-Aminoindole
- Allyl bromide
- Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 5-aminoindole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, **1-Allyl-1H-indol-5-amine**.

Diagram 1: Proposed Synthesis of **1-Allyl-1H-indol-5-amine**



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Caption: Synthetic scheme for **1-Allyl-1H-indol-5-amine**.

Spectroscopic Characterization (Predicted)

While experimental data for **1-Allyl-1H-indol-5-amine** is not available, the following spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **1-Allyl-1H-indol-5-amine**

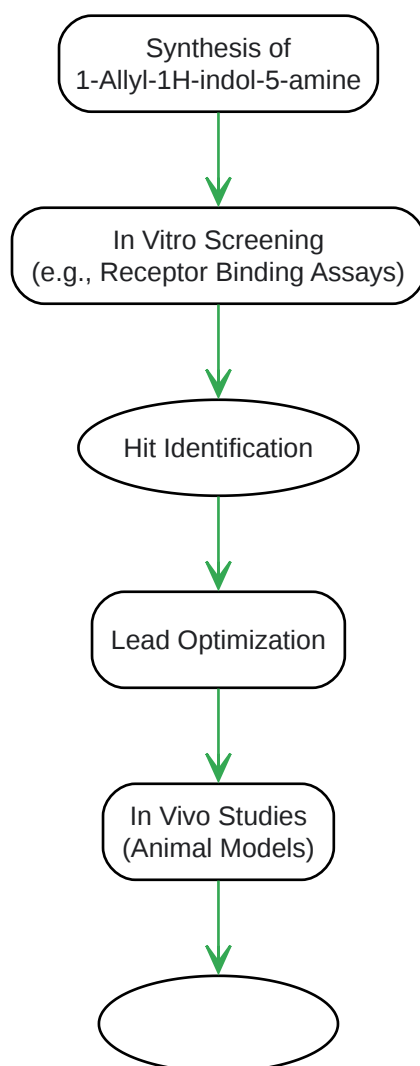
Technique	Predicted Chemical Shifts / Frequencies
^1H NMR	δ (ppm): ~7.0-7.5 (aromatic protons), ~6.4 (indole C2-H), ~5.8-6.0 (allyl CH), ~5.0-5.2 (allyl CH ₂), ~4.6 (N-CH ₂), ~3.5 (NH ₂)
^{13}C NMR	δ (ppm): ~135-140 (C=C), ~125-130 (aromatic C), ~115-120 (allyl CH ₂), ~100-110 (aromatic C), ~50 (N-CH ₂)
IR	ν (cm ⁻¹): ~3400-3200 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1620 (N-H bend), ~1600 (C=C stretch)
Mass Spec (ESI-MS)	$[\text{M}+\text{H}]^+ = 173.1079$

Potential Biological Activity and Signaling Pathways

Indole derivatives are known to possess a wide range of biological activities.^[1] The presence of the 5-amino group in **1-Allyl-1H-indol-5-amine** suggests potential interactions with targets common to other indoleamines, such as serotonin receptors. The N-allyl group may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Given the structural similarities to known bioactive molecules, **1-Allyl-1H-indol-5-amine** could be investigated for its potential as a modulator of serotonergic or other neurotransmitter systems. However, without experimental data, any discussion of its specific biological activity or involvement in signaling pathways remains speculative.

Diagram 2: Hypothetical Drug Discovery Workflow



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Caption: A potential workflow for drug discovery.

Conclusion

1-Allyl-1H-indol-5-amine is a novel indole derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted spectroscopic properties. Further experimental validation is necessary to confirm these characteristics and to explore the biological activities of this compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
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